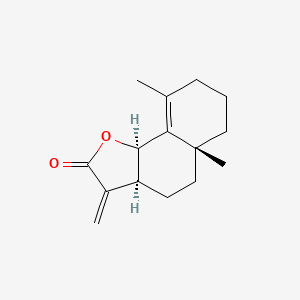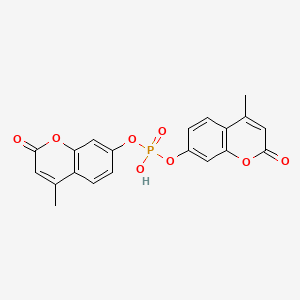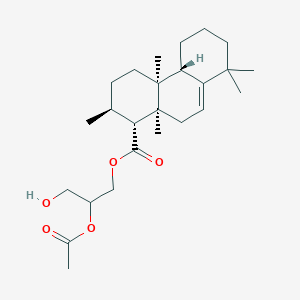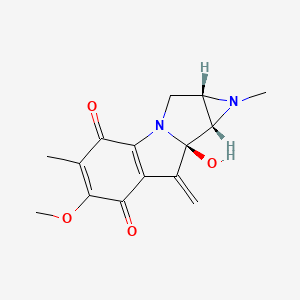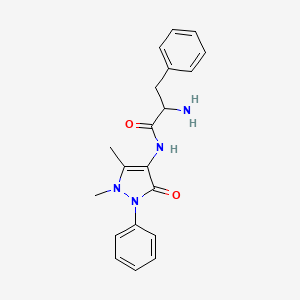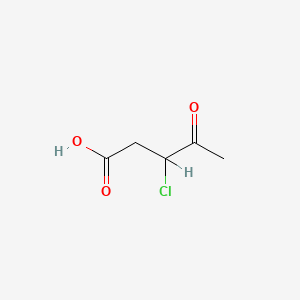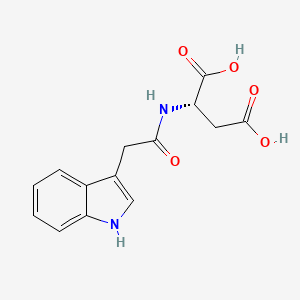
Indol-acetil-aspartato
Descripción general
Descripción
N-(indole-3-acetyl)-L-aspartic acid is an N-acyl-L-aspartic acid in which the acyl group is specified as indole-3-acetyl. It has a role as a plant metabolite. It is an indole-L-aspartic acid conjugate, an indoleacetic acid amide conjugate and a N-acyl-L-aspartic acid. It is functionally related to an indole-3-acetic acid. It is a conjugate acid of a N-(indole-3-acetyl)-L-aspartate(2-).
Indoleacetylaspartate is a natural product found in Pisum sativum with data available.
Aplicaciones Científicas De Investigación
Función en la fisiología vegetal
El indol-acetil-aspartato desempeña un papel significativo en la fisiología vegetal. Se ha encontrado en tejidos de brotes de pepino . El compuesto se aisló de brotes de pepino verdes de 1 semana de edad que no habían sido pretratados con auxina . Esto sugiere que el this compound puede desempeñar un papel en el crecimiento y desarrollo de las plantas.
Conjugado de auxina en fresas
El this compound es uno de los conjugados de aminoácidos de indol-auxina que se encuentran en las aquenios de las fresas . Estos conjugados son hidrolizados por las plántulas en crecimiento para proporcionar una fuente de ácido indol-3-acético (IAA) libre para el crecimiento . Esto indica que el this compound puede desempeñar un papel crucial en el crecimiento y desarrollo de las plantas de fresa.
Forma de almacenamiento de la hormona vegetal
Se cree que el this compound actúa como una forma de almacenamiento de la hormona vegetal activa ácido indol-3-acético (IAA) . Esto sugiere que el compuesto puede desempeñar un papel en el mantenimiento de la homeostasis del IAA en las plantas, influyendo así en el crecimiento y desarrollo de las plantas.
Función en la homeostasis de la auxina
El this compound puede desempeñar un papel en la homeostasis de la auxina, que implica una interacción compleja entre la biosíntesis, la formación y la hidrólisis de conjugados, el catabolismo y el transporte . Esto sugiere que el compuesto puede estar involucrado en la regulación de los niveles de auxina en las plantas.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indoleacetylaspartate, also known as Indole-3-acetyl-L-aspartic acid, is primarily targeted towards the achene of the diploid strawberry . The achene, the botanical true fruit, is known to enlarge in response to auxin produced by the developing achenes .
Mode of Action
Indoleacetylaspartate interacts with its target through a complex interaction between biosynthesis, conjugate formation and hydrolysis, catabolism, and transport . Strawberry tissues are capable of synthesizing auxin conjugates, and transcriptome data support the expression of genes involved in IAA conjugate formation and hydrolysis throughout embryo development and subsequent seedling growth .
Biochemical Pathways
The biochemical pathways affected by Indoleacetylaspartate include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
It is known that the compound is hydrolyzed by seedlings to provide a source of free iaa for growth .
Result of Action
The molecular and cellular effects of Indoleacetylaspartate’s action involve the hydrolysis of the compound by seedlings to provide a source of free IAA for growth . This suggests active metabolic or transport activity following the period of embryo growth, that sustains longer periods of receptacle development until ripening .
Análisis Bioquímico
Biochemical Properties
Indoleacetylaspartate is involved in several biochemical reactions, primarily related to its role as an auxin conjugate. Auxins are plant hormones that regulate various aspects of plant growth and development. Indoleacetylaspartate interacts with enzymes such as auxin conjugate hydrolases, which hydrolyze the conjugate to release free IAA. This interaction is crucial for maintaining auxin homeostasis in plants. Additionally, indoleacetylaspartate may interact with other proteins and biomolecules involved in auxin transport and signaling pathways .
Cellular Effects
Indoleacetylaspartate influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by modulating the levels of free IAA, which in turn regulates gene expression and cellular metabolism. Indoleacetylaspartate has been shown to play a role in the growth and development of plant tissues, such as cucumber shoots and strawberry achenes . By serving as a storage form of IAA, indoleacetylaspartate ensures a steady supply of auxin for cellular processes.
Molecular Mechanism
The molecular mechanism of indoleacetylaspartate involves its hydrolysis by auxin conjugate hydrolases to release free IAA. This process is essential for regulating auxin levels in plant tissues. Indoleacetylaspartate binds to specific hydrolases, which catalyze the cleavage of the conjugate, thereby releasing active IAA. This free IAA then participates in various cellular processes, including gene expression regulation and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoleacetylaspartate can vary over time. Studies have shown that indoleacetylaspartate is relatively stable in plant tissues and can be hydrolyzed to release free IAA over extended periods. This stability ensures a sustained supply of auxin for plant growth and development. The degradation of indoleacetylaspartate can also occur, leading to changes in its concentration and effects on cellular function .
Dosage Effects in Animal Models
While indoleacetylaspartate is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of indoleacetylaspartate can lead to varying effects on cellular processes and overall organism health. High doses of indoleacetylaspartate may result in toxic or adverse effects, while lower doses may have beneficial impacts on cellular function and metabolism. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies .
Metabolic Pathways
Indoleacetylaspartate is involved in metabolic pathways related to auxin biosynthesis and conjugation. It is synthesized from indole-3-acetic acid and aspartic acid through the action of specific enzymes. Once formed, indoleacetylaspartate can be hydrolyzed by auxin conjugate hydrolases to release free IAA, which then participates in various metabolic processes. This conjugation and hydrolysis cycle is crucial for maintaining auxin homeostasis in plant tissues .
Transport and Distribution
Indoleacetylaspartate is transported and distributed within plant cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of indoleacetylaspartate to different cellular compartments, ensuring its availability for hydrolysis and subsequent release of free IAA. The distribution of indoleacetylaspartate within plant tissues is essential for regulating auxin levels and ensuring proper growth and development .
Subcellular Localization
The subcellular localization of indoleacetylaspartate is primarily within the cytoplasm and vacuoles of plant cells. This localization is facilitated by specific targeting signals and post-translational modifications that direct indoleacetylaspartate to these compartments. Within the cytoplasm and vacuoles, indoleacetylaspartate can be hydrolyzed by auxin conjugate hydrolases to release free IAA, which then exerts its effects on cellular processes .
Propiedades
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNMNRKDDAKRM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179298 | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2456-73-7 | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolyl-3-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(indole-3-acetyl)-L-aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLEACETYLASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1L30W0M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



